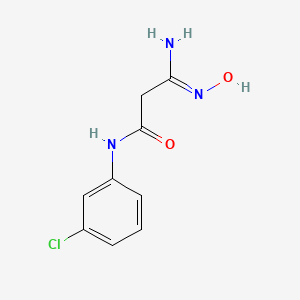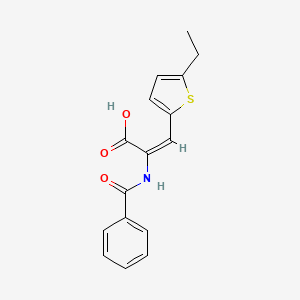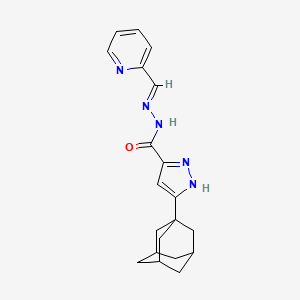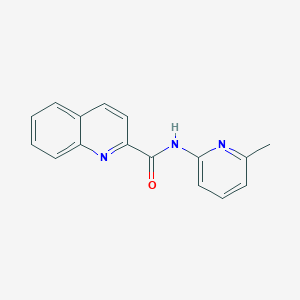
N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea, also known as ACPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
作用機序
The mechanism of action of N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of protein kinase C (PKC), which is involved in cell growth and proliferation. This compound has also been found to inhibit the activity of phosphodiesterase (PDE), which is involved in the regulation of cyclic nucleotide signaling.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. Some of the effects of this compound include:
1. Inhibition of cell growth and proliferation: this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis.
2. Neuroprotection: this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
3. Improved glucose tolerance and insulin sensitivity: this compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its potential applications in scientific research, making it a valuable tool for researchers in various fields. However, there are also some limitations to the use of this compound in lab experiments. It has been found to have low solubility in water, which may limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in some areas of research.
将来の方向性
There are several future directions for research on N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea. Some of these directions include:
1. Development of more potent analogs: Researchers could explore the synthesis of analogs of this compound that have improved potency and selectivity for specific targets.
2. Studies on the mechanism of action: Further studies could be conducted to better understand the mechanism of action of this compound and its effects on various enzymes and signaling pathways.
3. Clinical trials: Clinical trials could be conducted to explore the potential therapeutic applications of this compound in various diseases.
4. Development of new delivery methods: Researchers could explore the development of new delivery methods for this compound to improve its solubility and bioavailability.
Conclusion:
In conclusion, this compound is a valuable compound that has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Further research is needed to better understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
合成法
N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea can be synthesized by reacting 4-acetylphenyl isocyanate with 3-chloroaniline in the presence of a suitable catalyst. This reaction results in the formation of this compound as a white crystalline solid with a melting point of 210-212°C.
科学的研究の応用
N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the areas where this compound has been studied include:
1. Cancer Research: this compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
2. Neurodegenerative Diseases: this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
3. Diabetes: this compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has been shown to increase glucose uptake in skeletal muscle and adipose tissue.
特性
IUPAC Name |
1-(4-acetylphenyl)-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10(19)11-5-7-13(8-6-11)17-15(20)18-14-4-2-3-12(16)9-14/h2-9H,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWHZOQXRNMTRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
545353-41-1 |
Source


|
| Record name | N-(4-ACETYLPHENYL)-N'-(3-CHLOROPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclopentyl-4-{[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5640520.png)

![6-chloro-4-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylquinoline](/img/structure/B5640536.png)

![9-(5-chloro-2-furoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5640554.png)
![N-[(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5640561.png)

![[(3aS*,10aS*)-2-[(5-propylisoxazol-3-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5640580.png)
![2-(dimethylamino)-2-(3-fluorophenyl)-N-[4-(hydroxymethyl)benzyl]acetamide](/img/structure/B5640594.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B5640601.png)
![(3aR*,4R*,7S*,7aS*)-2-{[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}octahydro-1H-4,7-epoxyisoindole](/img/structure/B5640615.png)
![5,5-dimethyl-3-[2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-2-oxoethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5640627.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5640631.png)
